molecular formula C20H18N2O2 B14490259 Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- CAS No. 65190-89-8

Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-

Cat. No.: B14490259
CAS No.: 65190-89-8
M. Wt: 318.4 g/mol
InChI Key: XNMPOLGMSVHZFT-UHFFFAOYSA-N
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Description

Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, is a chemical compound that belongs to the class of nicotinamides. It is a derivative of nicotinic acid and is structurally related to other dihydropyridine compounds. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

CAS No.

65190-89-8

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide

InChI

InChI=1S/C20H18N2O2/c1-14-13-18(23)19(20(24)21-16-9-5-3-6-10-16)15(2)22(14)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,21,24)

InChI Key

XNMPOLGMSVHZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of an amido-nitrile with a suitable catalyst under mild conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The process is scaled up to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have applications in pharmaceuticals and other industries.

Scientific Research Applications

Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as L-type calcium channels, which play a crucial role in cellular signaling and function . The compound’s effects are mediated through its binding to these targets, leading to modulation of cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives such as nimodipine and benidipine . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties.

Uniqueness

Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- is unique due to its specific substitution pattern and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for diverse scientific research applications and potential therapeutic uses.

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